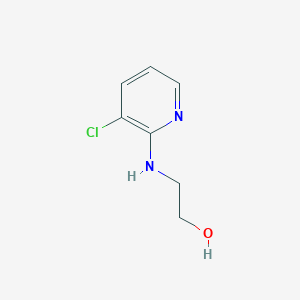

2-(3-Chloro-2-pyridinylamino)ethanol

Description

2-(3-Chloro-2-pyridinylamino)ethanol is a pyridine derivative featuring a chloro substituent at the 3-position of the pyridine ring and an ethanolamine moiety (-NH-CH2-CH2-OH) attached to the 2-position. This structure combines the aromatic properties of pyridine with the hydrophilic and hydrogen-bonding capabilities of ethanolamine.

The ethanolamine side chain may facilitate solubility in polar solvents and participation in chelation or hydrogen-bonding interactions .

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-[(3-chloropyridin-2-yl)amino]ethanol |

InChI |

InChI=1S/C7H9ClN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) |

InChI Key |

UUZQUEGKORYRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Type

(a) Pyridine vs. Benzene Ring Analogs

- (R)-2-Amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2): Similarity: 0.98 (phenyl instead of pyridine) . Key Differences: Replacing pyridine with benzene reduces polarity and hydrogen-bond acceptor sites. This may decrease solubility in aqueous media compared to the target compound. Biological Implications: The pyridine ring in 2-(3-Chloro-2-pyridinylamino)ethanol could enhance interactions with metalloenzymes (e.g., tyrosinase) due to nitrogen’s lone pair .

(b) Chloro Position on Pyridine

- (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (CAS 2089388-97-4): Chloro at pyridine’s 6-position vs. 3-position in the target compound. Molecular Weight: 245.53 g/mol (higher due to dihydrochloride salt). Impact: Positional isomerism alters electronic distribution. A 3-chloro group may direct electrophilic substitution differently compared to 6-chloro, affecting synthesis and reactivity .

Functional Group Variations

(a) Aminoethanol vs. Methylaminoethanol

- 2-(Methylamino)ethanol (CAS 109-83-1): Simpler structure with a methyl group on the aminoethanol chain. Molecular Formula: C3H9NO. Comparison: The absence of a pyridine ring reduces aromatic interactions but increases flexibility. This compound is widely used as a corrosion inhibitor or surfactant, highlighting the role of the ethanolamine group in industrial applications .

(b) Ester and Thioether Derivatives

- Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from ): Contains a pyrimidine ring and ester group. Key Contrast: The pyrimidine core and ester functionality introduce different hydrogen-bonding and hydrolytic stability profiles compared to the pyridine-ethanolamine structure.

Enzyme Inhibition Potential

The target compound’s pyridine and ethanolamine groups may similarly interact with enzyme active sites, though chloro substitution could modulate potency .

Pharmaceutical Intermediate Utility

Compounds like 2-(Methylamino)pyridine-3-methanol () are used in drug synthesis for their heterocyclic reactivity. The target compound’s chloro-pyridine group may serve as a handle for further functionalization (e.g., cross-coupling reactions) in medicinal chemistry .

Q & A

What are the optimal synthetic routes for 2-(3-Chloro-2-pyridinylamino)ethanol, and how do reaction conditions influence yield?

Basic Research Focus:

The synthesis of pyridine-substituted ethanolamines typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route involves reacting 3-chloro-2-aminopyridine with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaH or KOH) . Temperature control (60–80°C) and solvent choice (e.g., THF or DMF) are critical to minimize side reactions like over-alkylation. Evidence from analogous compounds (e.g., 2-(2-chlorophenoxy)ethanol) suggests yields can vary from 40–70% depending on stoichiometry and catalyst use .

Advanced Consideration:

For scale-up, microwave-assisted synthesis or flow chemistry may improve efficiency. Computational modeling (e.g., DFT) can predict reaction pathways and optimize transition states, as demonstrated in thermodynamic studies of similar ethanolamine derivatives .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Focus:

- NMR : ¹H NMR should show characteristic pyridine protons (δ 7.5–8.5 ppm), the ethanolamine -NH- (δ 3.2–3.5 ppm), and -CH2OH (δ 3.6–4.0 ppm). ¹³C NMR will confirm the pyridine carbons and ethylene linkage .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C7H8ClN2O (exact mass: 186.0293) .

Advanced Consideration:

X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities, particularly if chiral centers exist (e.g., in derivatives like (R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride) .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Focus:

- Toxicity : Chlorinated pyridines and ethanolamines may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as seen in stability studies of 2-chloroethanol derivatives .

Advanced Consideration:

In vitro studies require adherence to ethical guidelines. Products like deuterated analogs (e.g., 2-((Methyl-d3)-2-pyridinylamino)ethanol) are restricted to non-living systems, as per FDA regulations .

How does this compound interact with biological targets, and what assays are suitable for activity screening?

Advanced Research Focus:

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with enzymes or receptors. For example, similar compounds like (3-Chloropyridin-2-yl)(phenyl)methanol show affinity for kinase targets .

- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to assess cAMP or calcium signaling. Ensure solubility in DMSO/PBS ≤0.1% .

How can computational methods predict the physicochemical properties of this compound?

Advanced Research Focus:

- Thermodynamic Properties : Group contribution models (e.g., Joback method) estimate vaporization enthalpy (ΔHvap) and solubility. For ethanolamine analogs, ΔHvap ranges from 60–80 kJ/mol .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes with proteins. Pyridine derivatives often bind via π-π stacking and hydrogen bonds .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Focus:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) is standard. LC-MS/MS improves sensitivity in biological samples .

- Matrix Effects : Use isotopically labeled internal standards (e.g., ²H or ¹³C analogs) to correct for ion suppression in mass spectrometry .

How do structural modifications of this compound impact its reactivity and bioactivity?

Advanced Research Focus:

- Fluorination : Adding -CF3 groups (e.g., as in (R)-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine HCl) enhances metabolic stability and lipophilicity .

- Amino Acid Conjugates : Coupling with glycine or alanine via carbodiimide chemistry can improve water solubility and target specificity .

What discrepancies exist in literature data for pyridine-ethanolamine derivatives, and how can they be resolved?

Advanced Research Focus:

- Synthetic Yields : Contradictions may arise from varying catalyst purity or solvent grades. Reproduce reactions under controlled conditions (e.g., anhydrous DMF vs. technical grade) .

- Spectroscopic Assignments : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) or compare with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.